2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane
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Overview
Description
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane is an organic compound with the molecular formula C33H52O2 It is known for its unique structural properties, which include two phenyl rings substituted with methyl and octyloxy groups, connected by a propane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane typically involves the reaction of 3-methyl-4-(octyloxy)phenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane undergoes various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Halogenation and nitration reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Chlorine (Cl2) or nitric acid (HNO3) under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenyl rings and octyloxy groups facilitate binding to hydrophobic pockets in proteins, modulating their activity. The propane bridge provides structural rigidity, enhancing the compound’s stability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-hydroxy-3-methylphenyl)propane
- 2,2-Bis(4-hydroxyphenyl)propane
- 2,2-Bis(4-methoxyphenyl)propane
Uniqueness
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane stands out due to its unique combination of methyl and octyloxy substituents on the phenyl rings. This structural feature imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased hydrophobicity, making it suitable for specialized applications in materials science and organic synthesis.
Properties
Molecular Formula |
C33H52O2 |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-methyl-4-[2-(3-methyl-4-octoxyphenyl)propan-2-yl]-1-octoxybenzene |
InChI |
InChI=1S/C33H52O2/c1-7-9-11-13-15-17-23-34-31-21-19-29(25-27(31)3)33(5,6)30-20-22-32(28(4)26-30)35-24-18-16-14-12-10-8-2/h19-22,25-26H,7-18,23-24H2,1-6H3 |
InChI Key |
SXHQEJZOPDZUGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCCCCCCC)C)C |
Origin of Product |
United States |
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